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This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals prevent, identify, and resolve

RNase contamination issues during cDNA synthesis workflows.

Frequently Asked Questions (FAQs)
Q1: What are RNases and why are they a concern in cDNA workflows?

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA.[1][2][3] They are

a significant concern in cDNA workflows because the starting material, messenger RNA

(mRNA) or total RNA, is highly susceptible to degradation.[2][4] Even minute amounts of

RNase contamination can be sufficient to destroy the RNA template, leading to failed or

unreliable downstream applications such as reverse transcription quantitative PCR (RT-qPCR).

[1][5]

Q2: What are the primary sources of RNase contamination in a laboratory setting?

RNases are ubiquitous, making them challenging to eliminate.[2][6][7] The most common

sources include:

Human contact: Skin, hair, and bodily fluids like perspiration are rich in RNases.[2][4][6][8]

Environment: Dust particles, bacteria, and mold present in the air and on surfaces can

introduce RNases.[2][6][8][9]
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Laboratory equipment: Benchtops, pipettes, glassware, and plasticware can all be

contaminated.[6][10]

Reagents and solutions: Water, buffers, and even commercially prepared enzymes can be

sources of RNase contamination if not certified as RNase-free.[1][6][10]

The samples themselves: Endogenous RNases can be released from cells and tissues

during RNA isolation.[2]

Q3: How can I create an RNase-free work area?

Establishing a dedicated space for RNA work is crucial.[1][11][12] Key practices include:

Designate a specific area: Set aside a workbench or a portion of the lab solely for RNA

experiments.[11][12][13]

Regular cleaning: Frequently decontaminate surfaces, pipettes, and equipment with

commercially available RNase decontamination solutions (e.g., RNaseZap) or other

appropriate cleaning agents.[4][6][11][12]

Use dedicated equipment: Have a set of pipettes, tube racks, and other equipment that are

only used for RNA work.[12][14]

Maintain good air quality: Since dust can carry RNases, working in a clean, low-traffic area is

beneficial. A laminar flow hood can provide an additional layer of protection.[9]

Q4: What are the best practices for personal protective equipment (PPE) when working with

RNA?

Proper PPE is the first line of defense against RNase contamination from your body.

Gloves: Always wear sterile, disposable gloves and change them frequently, especially after

touching non-decontaminated surfaces like door handles, keyboards, or your face.[1][4][11]

[15]

Lab Coat: A clean lab coat should be worn to protect your samples from RNases on your

clothes.[4][12]
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Face Mask: Consider wearing a face mask to prevent contamination from breathing or

speaking over open samples.[15]

Q5: How should I treat my solutions and reagents to ensure they are RNase-free?

Use certified RNase-free reagents: Whenever possible, purchase solutions and reagents

that are certified to be free of RNases.[11] This includes water, buffers, dNTPs, and

enzymes.

DEPC Treatment: For aqueous solutions that are not amine-based (like Tris), treatment with

diethylpyrocarbonate (DEPC) can inactivate RNases.[6][16] DEPC chemically modifies

histidine residues in the active site of RNases.[1][17] It is crucial to autoclave the solution

after DEPC treatment to inactivate the DEPC itself, as it can inhibit downstream enzymatic

reactions.[8][16][18]

RNase Inhibitors: Adding an RNase inhibitor to your reactions can provide extra protection.

[12][19][20] These are proteins that bind to and inhibit a broad spectrum of RNases.[2]

Q6: Can I reuse plasticware and pipette tips for RNA work?

To minimize the risk of contamination, it is highly recommended to use single-use, sterile, and

certified RNase-free disposable plasticware, including microcentrifuge tubes and pipette tips.[7]

[11][21] Using filter tips can also prevent cross-contamination from aerosols.[12][15] While

some non-disposable plasticware can be decontaminated, the risk of reintroducing RNases is

higher.[2][11]

Troubleshooting Guide
Low or no cDNA yield is a common problem in reverse transcription, often stemming from RNA

degradation by RNases.[5][19] The following table outlines potential issues, their likely causes

related to RNase contamination, and recommended solutions.
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Problem
Potential Cause (RNase-

Related)
Recommended Solution

Low or no cDNA yield
Degraded RNA template due

to RNase contamination.[5]

Assess RNA integrity on a

denaturing agarose gel or via

microfluidics before starting.

[20] Ensure all work surfaces,

equipment, and reagents are

RNase-free.[5] Start with fresh,

high-quality RNA.

Smearing of RNA on a gel
Widespread RNA degradation

by RNases.

Review and reinforce all

RNase-free techniques, from

sample handling to reagent

preparation.[11] Use a fresh

set of certified RNase-free

reagents.

Inconsistent results between

experiments

Intermittent RNase

contamination.

Establish and strictly adhere to

a routine cleaning schedule for

your designated RNA work

area.[12] Always wear fresh

gloves and use filter tips.

Amplification in No-RT control

Genomic DNA contamination

(Note: Not an RNase issue, but

a common problem in RT-

qPCR).

Treat RNA samples with an

RNase-free DNase I prior to

reverse transcription.[5][22]

Design primers that span

exon-exon junctions.[20]

Experimental Protocols
Protocol 1: Preparation of DEPC-Treated Water

This protocol describes how to prepare RNase-free water using DEPC treatment. DEPC is a

suspected carcinogen and should be handled with care in a fume hood.[21]

Add 1 ml of DEPC to 1 liter of high-quality purified water (e.g., Milli-Q) in a glass bottle. This

creates a 0.1% (v/v) solution.[8][21]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://go.zageno.com/blog/cdna-synthesis-troubleshooting
https://www.thermofisher.com/sg/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/rt-education/reverse-transcription-troubleshooting.html
https://go.zageno.com/blog/cdna-synthesis-troubleshooting
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://bitesizebio.com/163/10-ways-to-work-rnase-free/
https://go.zageno.com/blog/cdna-synthesis-troubleshooting
https://pcrbio.com/row/tips-and-tricks-for-cdna-synthesis/
https://www.thermofisher.com/sg/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/rt-education/reverse-transcription-troubleshooting.html
https://josephgroup.ucsd.edu/Protocols/RNA__General_remarks.pdf
https://m.youtube.com/watch?v=YCuqwMupThA
https://josephgroup.ucsd.edu/Protocols/RNA__General_remarks.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shake the bottle vigorously to ensure the DEPC is well-dissolved.[21]

Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[17][21]

Autoclave the treated water for a minimum of 15-30 minutes per liter to inactivate the

remaining DEPC.[18][21][23] The absence of the characteristic sweet, fruity odor of DEPC

does not guarantee its complete removal, as other fragrant esters can be formed.[18]

Allow the water to cool completely and store it in sterile, RNase-free containers.

Note: Do not use DEPC to treat solutions containing primary amines, such as Tris or HEPES

buffers, as the amines will inactivate the DEPC.[7][16][17] For these buffers, prepare them

using DEPC-treated water after it has been autoclaved.[16]

Protocol 2: Decontamination of Glassware and Metalware

This protocol is for rendering non-disposable glassware and metal instruments RNase-free.

Cleaning: Thoroughly wash the items with a detergent and rinse extensively with purified

water.[21]

Baking: Bake the cleaned and dried items in an oven at 180-240°C for at least 4 hours

(overnight is also acceptable).[1][21] This high heat will irreversibly inactivate RNases.

Protocol 3: Decontamination of Work Surfaces and Equipment

This protocol outlines the routine cleaning procedure for your designated RNA work area.

Before starting your experiment, spray the benchtop, pipettes, and any other equipment with

a commercial RNase decontamination solution (e.g., RNaseZap).[4][7][24]

Wipe the surfaces thoroughly with a clean, RNase-free wipe.

Follow up by rinsing the surfaces with RNase-free water to remove any residue from the

cleaning agent.[7]

Alternatively, surfaces can be cleaned with 0.5% SDS followed by 3% hydrogen peroxide.

[12]
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Workflow for Preventing RNase Contamination
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Caption: A workflow diagram illustrating the key stages and practices for preventing RNase

contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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